molecular formula C14H16N2 B1290548 N1-(1-Phenylethyl)benzene-1,2-diamine CAS No. 1039987-39-7

N1-(1-Phenylethyl)benzene-1,2-diamine

Cat. No. B1290548
CAS RN: 1039987-39-7
M. Wt: 212.29 g/mol
InChI Key: MQWPQVBEANBHRS-UHFFFAOYSA-N
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Description

The compound "N1-(1-Phenylethyl)benzene-1,2-diamine" is a derivative of benzene-1,2-diamine, which is a molecule that has been extensively studied due to its potential applications in various fields, including organic synthesis and material science. The structure of the compound suggests that it contains a benzene ring with two amine groups (NH2) at the 1 and 2 positions, and a 1-phenylethyl group attached to the nitrogen at the 1 position.

Synthesis Analysis

The synthesis of benzene-1,2-diamine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been reported, which involves the anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids as nucleophiles . Another approach for synthesizing benzene nucleus-substituted 1-phenylethylamines involves imine formation from substituted acetophenones followed by hydrogenation of the resulting Schiff bases . Additionally, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been described, which is prepared from commercially available amines and nitrobenzenes .

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives can be characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzene ring.

Chemical Reactions Analysis

Benzene-1,2-diamine derivatives can participate in a variety of chemical reactions. For example, they can act as Michael acceptors in the synthesis of sulfonyl derivatives . They can also form complexes with various metal ions, which can be characterized by spectroscopic methods and are relevant in the study of their structural properties and potential applications in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-diamine derivatives are influenced by the nature of the substituents on the benzene ring. For instance, compounds with alkoxyphenyl substituents have been found to exhibit smectogenic properties, which means they can form liquid crystalline phases with both tilted and non-tilted molecular orientations . The solubility, melting points, and boiling points of these compounds can vary significantly depending on the molecular structure.

Safety and Hazards

The safety information for “N1-(1-Phenylethyl)benzene-1,2-diamine” indicates that it is classified as a warning substance . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-N-(1-phenylethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWPQVBEANBHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-Phenylethyl)benzene-1,2-diamine

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